5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazoloquinazoline core, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H27N5O2S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
5-(2-methylpiperidin-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H27N5O2S/c1-16(2)18-11-13-19(14-12-18)32(30,31)24-23-25-22(28-15-7-6-8-17(28)3)20-9-4-5-10-21(20)29(23)27-26-24/h4-5,9-14,16-17H,6-8,15H2,1-3H3 |
InChI Key |
VSDLBBGLFPGCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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